N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
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Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Pyrazole derivatives have been synthesized and analyzed for their binding energies with target proteins, demonstrating their potential as ligands in drug discovery. These compounds exhibit antimicrobial and antioxidant activities, highlighting their relevance in medicinal chemistry and pharmaceutical research Flefel et al., 2018.
Antifungal and Anticancer Applications
Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing significant biological activities. These findings suggest the potential therapeutic applications of benzamide and pyrazole derivatives in treating cancer and inflammatory diseases Rahmouni et al., 2016.
Material Science and Luminescence
Benzamide derivatives have been studied for their luminescence properties, indicating their potential use in organic materials and biological applications. The synthesis and characterization of these compounds reveal their suitability as fluorophores, offering insights into the development of new materials for sensing and imaging Yamaji et al., 2017.
Glucokinase Activators for Diabetes Treatment
Research on heteroaryl-containing benzamide derivatives has identified potent glucokinase activators, which could play a role in the treatment of type 2 diabetes mellitus. These findings underscore the importance of pyrazole and benzamide derivatives in developing new therapeutic agents for metabolic diseases Park et al., 2014.
Synthesis and Biological Evaluation
The synthesis of pyrazole derivatives and their evaluation for biological activities continue to be a significant area of research. These compounds have been synthesized using various methodologies and tested for their potential in treating diseases, including influenza Hebishy et al., 2020.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-11-14(10-24-25)16-6-5-12(8-22-16)9-23-17(26)13-3-2-4-15(7-13)27-18(19,20)21/h2-8,10-11H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQOHJYASOCMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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